molecular formula C19H22N2O3S B2447118 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide CAS No. 942006-45-3

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Cat. No.: B2447118
CAS No.: 942006-45-3
M. Wt: 358.46
InChI Key: BNUKRTSIJJSXIK-UHFFFAOYSA-N
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Description

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a complex organic compound that features a tetrahydroquinoline core with a phenylsulfonyl group and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent under basic conditions.

    Attachment of the isobutyramide moiety: The final step involves the amidation reaction, where the sulfonylated tetrahydroquinoline reacts with isobutyryl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-10-11-18-15(13-16)7-6-12-21(18)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUKRTSIJJSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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